(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC15868490
Molecular Formula: C39H41F3O4S
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H41F3O4S |
|---|---|
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-trityloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C39H41F3O4S/c1-36-24-22-31(45-38(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29)26-30(36)18-19-32-33-20-21-35(37(33,2)25-23-34(32)36)46-47(43,44)39(40,41)42/h3-18,21,31-34H,19-20,22-26H2,1-2H3/t31-,32-,33-,34-,36-,37-/m0/s1 |
| Standard InChI Key | SFUIVPJSOQGSNL-MXFPRFFXSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule belonging to the class of dodecahydrocyclopenta[a]phenanthrenes. These compounds are significant in medicinal chemistry due to their polycyclic structure and potential biological activities. The presence of the trifluoromethanesulfonate group enhances its reactivity, making it a valuable intermediate in synthesizing derivatives with improved pharmacokinetic properties.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring careful optimization of reaction conditions to achieve high yields and purity. The presence of the trifluoromethanesulfonate group allows for further derivatization through various chemical reactions, such as nucleophilic substitutions.
Biological Activities and Applications
Compounds within the dodecahydrocyclopenta[a]phenanthrene class are known for their potential biological activities, including anticancer properties. The specific stereochemistry and functional groups in this compound may confer distinct interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Data Table: Comparison of Related Compounds
Research Findings and Future Directions
Research on compounds like (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is ongoing, with a focus on exploring their potential in medicinal chemistry. The unique combination of functional groups and stereochemistry in this compound suggests it could be a valuable intermediate for synthesizing biologically active derivatives. Further studies are needed to fully elucidate its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume